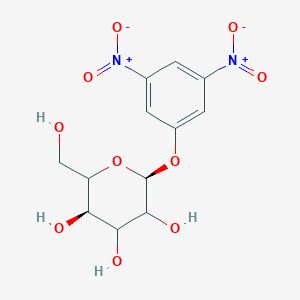

Fructose-leucine (mixture of diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fructose-leucine (F-L) is a mixture of two diastereomers, fructose and leucine, which have been studied extensively for their potential applications in scientific research. F-L is a unique compound, as it is composed of two different molecules that have distinct biochemical and physiological effects. F-L is a potentially powerful tool in the laboratory, as it can be used to study a variety of biological processes.

科学的研究の応用

Reactivity and Oxidative Potential : Fructose and glucose's reactions with Leu- and Met-enkephalin (amino acid sequences) result in Heyns compounds and sugar-peptide generated imidazolidinone diastereomers. Glucose showed higher reactivity than fructose in these reactions (Jakas & Horvat, 2006).

Cobalt Complexes with Fructose and Phenanthroline : Research shows that d-Fructose and 1,10-phenanthroline form complexes with Co(III). The study provides insights into the configurations and chemical shifts of these complexes (Moraga et al., 1995).

Maillard Reaction Products (MRPs) : Glucose−lysine and fructose−lysine MRPs were synthesized under various conditions, showing that the type of sugar and reaction conditions significantly influence the elementary composition and metal chelating affinity of MRPs (Wijewickreme et al., 1997).

Genotoxicity Studies : Heated sugar/amino acid mixtures, including fructose/lysine, were studied for genotoxicity. While significant mutagenicity was observed in vitro, these components did not induce genotoxicity in vivo in mice, suggesting different absorption and distribution mechanisms (Macgregor et al., 1989).

Enzymatic Synthesis of Fructo-oligosaccharides (FOS) : A study on the synthesis of FOS shows the impact of sucrose concentration on their composition. This research is significant both academically and industrially (Romano et al., 2016).

Volatile Components in Model Systems : The reaction of fructose with β-alanine produces various heterocyclic compounds, highlighting the potential for creating specific flavor profiles (Nishibori & Bernhard, 1993).

Synthesis of Carbohydrate-derived Spiroketals : Research into the one-pot synthesis of di-d-fructose dianhydrides presents a methodology involving acetal cleavage, glycosylation, and spiroketalization (Benito et al., 2004).

Glucose to Fructose Isomerization : Basic amino acids like arginine, lysine, and histidine were studied as catalysts for isomerizing glucose to fructose, showing significant potential for renewable resource applications (Yang et al., 2016).

特性

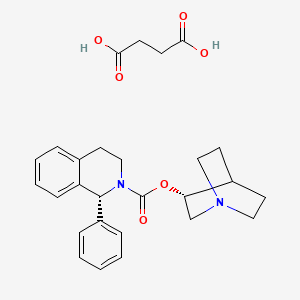

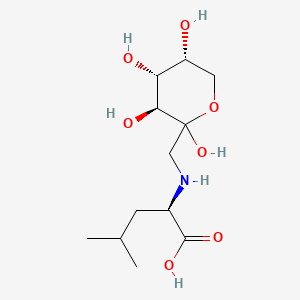

IUPAC Name |

(2R)-4-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8-,9-,10+,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFBUGZJZNDPOS-OQQZPARHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747835 |

Source

|

| Record name | (2R)-4-Methyl-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |

CAS RN |

34393-18-5 |

Source

|

| Record name | (2R)-4-Methyl-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)